7-Azido-4-methylcoumarin
Overview
Description
7-Azido-4-methylcoumarin (AzMC) is a fluorogenic probe useful for the detection of hydrogen sulfide (H2S). The aromatic azide moiety is selectively reduced in the presence of H2S, producing the fluorescent 7-amino-4-methylcoumarin (AMC) with a concomitant increase in fluorescence .
Molecular Structure Analysis
The molecular structure of 7-Azido-4-methylcoumarin is represented by the empirical formula C10H7N3O2. It has a molecular weight of 201.18 .Chemical Reactions Analysis
The aromatic azide moiety of 7-Azido-4-methylcoumarin is selectively reduced in the presence of H2S, producing the fluorescent 7-amino-4-methylcoumarin (AMC) with a concomitant increase in fluorescence .Physical And Chemical Properties Analysis
7-Azido-4-methylcoumarin is a powder with a melting point of 117.8 °C . It is readily soluble in DMSO .Scientific Research Applications
1. Imaging Lysosomal Hydrogen Sulfide in Living Cells
- Application Summary: AzMC is used as a fluorescent probe for imaging lysosomal hydrogen sulfide (H2S) in living cells .
- Methods of Application: AzMC was developed into its lysosome-targeted counterpart Lyso-C via a four-step synthetic approach . It displayed a fast response (within 5 min), excellent sensitivity (with a detection limit of 37 nM), and high selectivity toward H2S .
- Results: Lyso-C was successfully applied to imaging lysosomal H2S and showed potential capability to quantitatively detect H2S in living cells .
2. Monitoring Activity of Pyridoxal-5′-Phosphate (PLP)-Dependent Enzymes
- Application Summary: AzMC is used as a tool for monitoring the activity of PLP-dependent enzymes, such as cystathionine β-synthase (CBS), cystathionine γ-lyase (CGL), and tryptophan synthase (TS) .
- Methods of Application: The aromatic azide moiety of AzMC is selectively reduced in the presence of H2S, producing the fluorescent 7-amino-4-methylcoumarin (AMC) with a concomitant increase in fluorescence .
- Results: The probe is highly sensitive and selective for H2S, providing a linear detection range in vitro between 200nm – 100μM H2S with 10μM probe, and reacting selectively with H2S in the presence of mM concentrations of cysteine, homocysteine, glutathione, and many other common biological analytes .
3. High-Throughput Screening and Development of Potential Therapeutics
- Application Summary: AzMC is used as a fluorogenic probe and concurrent CBS activity, which can be used to select compounds for activation or inhibition of this enzyme .
- Methods of Application: The probe can be used both to monitor enzymatic production of H2S in vitro .
- Results: It is suitable for high-throughput screening and the development of potential therapeutics .
Safety And Hazards
Future Directions
properties
IUPAC Name |
7-azido-4-methylchromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O2/c1-6-4-10(14)15-9-5-7(12-13-11)2-3-8(6)9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKDKVLIMUWRRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Azido-4-methylcoumarin |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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